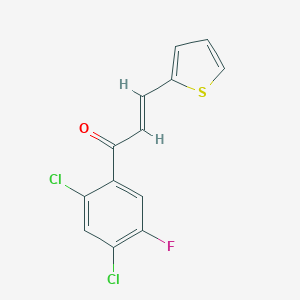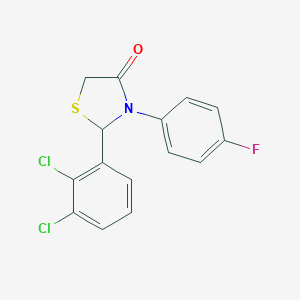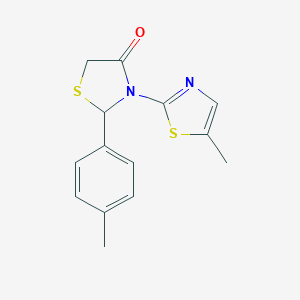![molecular formula C19H16ClN3O B502020 2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide CAS No. 426215-87-4](/img/structure/B502020.png)
2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide is a chemical compound with the molecular formula C18H14ClN3O. This compound is known for its unique structure, which includes a benzamide core substituted with a chloro group and a pyridinylmethylamino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 3-[(4-pyridinylmethyl)amino]aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control can improve the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include reduced amines and other reduced derivatives.
科学的研究の応用
2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(2-pyridinylmethyl)benzamide
- 2-chloro-N-(4-pyridinylmethyl)benzamide
- 2-chloro-N-(2-methylpyridinylmethyl)benzamide
Uniqueness
2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinylmethylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
426215-87-4 |
|---|---|
分子式 |
C19H16ClN3O |
分子量 |
337.8g/mol |
IUPAC名 |
2-chloro-N-[3-(pyridin-4-ylmethylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H16ClN3O/c20-18-7-2-1-6-17(18)19(24)23-16-5-3-4-15(12-16)22-13-14-8-10-21-11-9-14/h1-12,22H,13H2,(H,23,24) |
InChIキー |
TUGJJMIPZFZUPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NCC3=CC=NC=C3)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NCC3=CC=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Methylsulfanyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B501939.png)
![3-(2-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B501940.png)
![N-{4-[4-oxo-2-(3-phenoxyphenyl)-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B501941.png)


![3-(3-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B501947.png)

![2-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501951.png)





